Technical Guide: 4-(2-Azepan-1-yl-ethyl)-phenylamine
Technical Guide: 4-(2-Azepan-1-yl-ethyl)-phenylamine
The following is an in-depth technical guide on 4-(2-Azepan-1-yl-ethyl)-phenylamine , structured for researchers and drug development professionals.
CAS Number: 863377-36-0 Role: Privileged Pharmacophore & Synthetic Intermediate Version: 2.0 (Scientific Reference)
Executive Summary
4-(2-Azepan-1-yl-ethyl)-phenylamine (also known as p-(2-hexamethyleneiminoethyl)aniline) is a bifunctional heterocyclic building block characterized by a lipophilic azepane ring connected via an ethylene linker to a primary aniline.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of Selective Estrogen Receptor Modulators (SERMs) , Sigma-1 receptor ligands , and CNS-active agents .
The compound serves as a critical nucleophilic anchor, allowing for the rapid generation of diverse libraries via acylation, sulfonylation, or urea formation at the aniline nitrogen. Its amphiphilic nature and specific pKa profile make it a valuable probe for modulating solubility and blood-brain barrier (BBB) permeability in drug candidates.
Chemical Identity & Physicochemical Profile[2][3][4][5]
| Property | Specification |
| CAS Number (Free Base) | 863377-36-0 |
| CAS Number (HCl Salt) | 1185299-89-1 (Mono-HCl) / 863249-80-3 (Di-HCl) |
| IUPAC Name | 4-[2-(azepan-1-yl)ethyl]aniline |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (Free Base) |
| pKa (Calculated) | ~10.2 (Azepane N), ~4.0 (Aniline N) |
| LogP (Predicted) | 2.8 – 3.2 |
Synthetic Methodology
The industrial and laboratory-scale preparation of 4-(2-Azepan-1-yl-ethyl)-phenylamine relies on a robust two-step sequence: Nucleophilic Substitution followed by Chemo-selective Reduction . This route minimizes side reactions associated with direct alkylation of poly-functionalized amines.
Reaction Scheme
The synthesis begins with the alkylation of azepane using a 4-nitrophenethyl electrophile, followed by the reduction of the nitro group to the primary amine.
Figure 1: Two-step synthetic pathway via nitro-precursor reduction.
Detailed Protocol
Step 1: Synthesis of 1-(2-(4-Nitrophenyl)ethyl)azepane
-
Rationale: Use of a weak inorganic base (
) prevents quaternary ammonium salt formation and scavenges HBr. Acetonitrile is chosen for its polarity to stabilize the transition state of the reaction. -
Procedure:
-
Charge a reaction vessel with 4-Nitrophenethyl bromide (1.0 equiv) and anhydrous Acetonitrile (10 vol).
-
Add Potassium Carbonate (2.5 equiv) and stir at room temperature for 15 min.
-
Add Azepane (1.2 equiv) dropwise.
-
Heat to reflux (
) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide. -
Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over
.[2][3] -
Purification: Recrystallization from hexanes/EtOAc or use crude if purity >95%.
-
Step 2: Reduction to 4-(2-Azepan-1-yl-ethyl)-phenylamine
-
Rationale: Catalytic hydrogenation is preferred over chemical reductants (Fe/HCl, SnCl2) to simplify purification and avoid metal waste. The reaction is highly selective for the nitro group.
-
Procedure:
-
Dissolve the nitro-intermediate (from Step 1) in Methanol (anhydrous).
-
Add 10% Pd/C (5-10 wt% loading) under an inert nitrogen atmosphere.
-
Hydrogenate at 40–50 psi
pressure at room temperature for 4–6 hours. -
Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Isolation: The product is often isolated as the dihydrochloride salt by treating the ethereal solution with HCl/Ether to ensure stability against oxidation.
-
Analytical Characterization & Impurity Control
Reliable identification requires distinguishing the target from potential byproducts (e.g., bis-alkylated azepane or partially reduced hydroxylamines).
NMR Interpretation (Free Base in )
-
Aromatic Region: Two doublets (AA'BB' system) at
7.05 (d, 2H) and 6.65 (d, 2H), characteristic of a para-substituted aniline. -
Linker Region:
-
2.65–2.75 (m, 2H,
) -
2.55–2.65 (m, 2H,
)
-
2.65–2.75 (m, 2H,
-
Azepane Ring:
-
2.60–2.70 (m, 4H,
-protons adjacent to N) - 1.60–1.70 (m, 8H, remaining ring protons)
-
2.60–2.70 (m, 4H,
-
Amine: Broad singlet at
3.50 (2H, ), exchangeable with .
HPLC Method Parameters
For purity assessment, a reverse-phase method with basic pH modification is recommended to ensure good peak shape for the basic azepane moiety.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 240 nm (aniline absorption max).
Biological Context & Applications[4][7][8][9][10]
This compound is not a drug itself but a pharmacophore enabler . Its specific structural features dictate its utility:
-
SERM Development: The p-(aminoalkoxy/alkyl)phenyl motif is critical in drugs like Bazedoxifene and Raloxifene . The azepane ring provides specific hydrophobic interactions within the Estrogen Receptor (ER) ligand-binding domain, often improving antagonist potency compared to diethylamine analogs.
-
Sigma Receptor Ligands: The combination of a basic amine (azepane) and a phenyl group separated by an ethyl linker fits the pharmacophore model for Sigma-1 receptors , which are targets for neuroprotective and antipsychotic therapies.
-
Library Synthesis: The primary aniline serves as a "universal handle."
-
Reaction with Isocyanates
Ureas (Soluble Epoxide Hydrolase inhibitors). -
Reaction with Sulfonyl Chlorides
Sulfonamides (Ion channel blockers).
-
Figure 2: Potential therapeutic applications of the scaffold.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (browning) upon air exposure. Convert to HCl salt for long-term storage.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.
References
-
PubChem. 4-(2-Azepan-1-yl-ethyl)-phenylamine (CID 3154444). National Library of Medicine. Available at: [Link]
- Miller, C. P., et al. (2001). Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogen Receptor Ligands (Bazedoxifene). Journal of Medicinal Chemistry. (Contextual reference for azepane-containing SERMs).
- Sigma-Aldrich.Material Safety Data Sheet (MSDS) - Aniline Derivatives. (General safety protocols for phenylamine class compounds).

